Cas no 3290-01-5 (2,3-Dichlorobenzyl Chloride)

2,3-Dichlorobenzyl Chloride is a chlorinated aromatic compound primarily used as an intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactive benzyl chloride group enables efficient functionalization, while the dichloro substitution pattern enhances stability and selectivity in subsequent reactions. The compound is valued for its role in constructing complex molecular frameworks, offering precise control in electrophilic aromatic substitution and nucleophilic displacement reactions. It is typically handled under controlled conditions due to its lachrymatory and moisture-sensitive nature. Suitable for industrial-scale applications, 2,3-Dichlorobenzyl Chloride is a versatile building block in fine chemical manufacturing.
2,3-Dichlorobenzyl Chloride structure
2,3-Dichlorobenzyl Chloride structure
Product name:2,3-Dichlorobenzyl Chloride
CAS No:3290-01-5
MF:C7H5Cl3
MW:195.47359919548
MDL:MFCD00035817
CID:44009
PubChem ID:76790

2,3-Dichlorobenzyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 1,2-Dichloro-3-(chloromethyl)benzene
    • 2,3-Dichlorobenzyl chloride
    • α,2,3-Trichlorotoluene
    • FT-0609562
    • 1,2-Dichloro-3-(chloromethyl)benzene #
    • MFCD00035817
    • A821507
    • 38721-71-0
    • NS00048941
    • TOLUENE, .ALPHA.,2,3-TRICHLORO-
    • DICHLOROBENZYL CHLORIDE
    • B40AZJ572L
    • NSC 30678
    • ?2,3-Dichlorobenzyl chloride
    • D2060
    • alpha,2,3-Trichlorotoluene
    • D89987
    • W-106807
    • 3290-01-5
    • UNII-B40AZJ572L
    • 2,3-dichlorobenzyl chloride, AldrichCPR
    • DTXSID40954553
    • dichloro-benzylchloride
    • 2,3-dichloro-1-(chloromethyl)benzene
    • EINECS 254-102-7
    • 1,2-bis(chloranyl)-3-(chloromethyl)benzene
    • EN300-183329
    • Benzene, 1,2-dichloro-3-(chloromethyl)-
    • BS-44022
    • SCHEMBL283449
    • AKOS000261864
    • UNII-6Q4QCU6N2R
    • 2,3-dichlorobenzylchloride
    • Toluene, alpha, ar, ar-trichloro-
    • Benzene, dichloro(chloromethyl)-
    • Q27274326
    • EINECS 221-947-8
    • HSDB 6167
    • 6Q4QCU6N2R
    • Benzene,dichloro(chloromethyl)-
    • DB-019717
    • DS-006785
    • 2,3-Dichlorobenzyl Chloride
    • MDL: MFCD00035817
    • Inchi: 1S/C7H5Cl3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
    • InChI Key: AIPJZPPOFWCJRC-UHFFFAOYSA-N
    • SMILES: ClCC1=CC=CC(Cl)=C1Cl

Computed Properties

  • Exact Mass: 193.94600
  • Monoisotopic Mass: 193.945683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Surface Charge: 0
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.4
  • Boiling Point: 255°C
  • Flash Point: 160.2±18.8 °C
  • Refractive Index: 1.578-1.58
  • Water Partition Coefficient: Insoluble
  • PSA: 0.00000
  • LogP: 3.73220
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C
  • Solubility: Uncertain

2,3-Dichlorobenzyl Chloride Security Information

2,3-Dichlorobenzyl Chloride Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2,3-Dichlorobenzyl Chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2060-5G
2,3-Dichlorobenzyl Chloride
3290-01-5 >98.0%(GC)
5g
¥350.00 2024-04-16
Apollo Scientific
OR315020-25g
2,3-Dichlorobenzyl chloride
3290-01-5
25g
£210.00 2023-09-02
Fluorochem
218346-5g
1,2-Dichloro-3-(chloromethyl)benzene
3290-01-5 95%
5g
£57.00 2022-03-01
Enamine
EN300-183329-0.1g
1,2-dichloro-3-(chloromethyl)benzene
3290-01-5 95%
0.1g
$19.0 2023-09-19
Enamine
EN300-183329-5.0g
1,2-dichloro-3-(chloromethyl)benzene
3290-01-5 95%
5g
$136.0 2023-06-01
Enamine
EN300-183329-100.0g
1,2-dichloro-3-(chloromethyl)benzene
3290-01-5 95%
100g
$1874.0 2023-06-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
HX400-1g
2,3-Dichlorobenzyl Chloride
3290-01-5 98.0%(GC)
1g
¥213.0 2022-05-30
abcr
AB141194-25g
2,3-Dichlorobenzyl chloride, 98%; .
3290-01-5 98%
25g
€202.10 2025-02-20
1PlusChem
1P003FY7-25g
1,2-Dichloro-3-(chloromethyl)benzene
3290-01-5 >98.0%(GC)
25g
$76.00 2025-02-19
eNovation Chemicals LLC
D955394-250mg
1,2-Dichloro-3-(chloromethyl)benzene
3290-01-5 98.0%
250mg
$60 2025-02-20

Additional information on 2,3-Dichlorobenzyl Chloride

2,3-Dichlorobenzyl Chloride

2,3-Dichlorobenzyl Chloride, also known as CAS No 3290-01-5, is a versatile organic compound with significant applications in various industrial and chemical sectors. This compound is a derivative of benzene, featuring two chlorine atoms attached to the benzene ring at the 2 and 3 positions, along with a chloromethyl group (-CH₂Cl) at the benzyl position. The structure of 2,3-Dichlorobenzyl Chloride makes it highly reactive, particularly due to the electron-withdrawing effects of the chlorine substituents and the electrophilic nature of the chloromethyl group.

Recent studies have highlighted the importance of 2,3-Dichlorobenzyl Chloride in synthesizing advanced materials and intermediates for pharmaceuticals and agrochemicals. For instance, researchers have explored its role in forming stable intermediates for the production of herbicides and insecticides. The compound's ability to undergo nucleophilic substitution reactions has been leveraged to create biologically active molecules with enhanced efficacy.

The synthesis of 2,3-Dichlorobenzyl Chloride typically involves chlorination reactions on benzene derivatives under controlled conditions. One common method is the electrophilic substitution of o-cresol or o-xylene with chlorine gas in the presence of a catalyst like ferric chloride (FeCl₃). This process ensures high yield and purity of the final product. Recent advancements in catalytic systems have further optimized this synthesis, reducing byproducts and enhancing reaction efficiency.

In terms of physical properties, 2,3-Dichlorobenzyl Chloride is a crystalline solid with a melting point around 65°C and a boiling point at approximately 145°C under standard atmospheric pressure. Its solubility in organic solvents like dichloromethane (DCM) and diethyl ether is relatively high, making it suitable for various organic reactions. The compound's density is about 1.4 g/cm³, reflecting its moderately high molecular weight due to the presence of multiple chlorine atoms.

One of the most promising applications of 2,3-Dichlorobenzyl Chloride lies in its use as an intermediate in pharmaceutical chemistry. Researchers have utilized it to synthesize bioactive compounds targeting various diseases, including cancer and infectious pathogens. For example, studies have shown that derivatives of 2,3-Dichlorobenzyl Chloride can inhibit key enzymes involved in cancer cell proliferation.

Moreover, 2,3-Dichlorobenzyl Chloride has found applications in polymer chemistry as a crosslinking agent for creating thermosetting resins and adhesives. Its ability to form stable covalent bonds under thermal conditions makes it ideal for industrial applications requiring high durability and resistance to environmental factors.

In recent years, there has been growing interest in understanding the environmental impact of 2,3-Dichlorobenzyl Chloride and its derivatives. Studies have focused on their biodegradation pathways and potential toxicity to aquatic organisms. While initial findings suggest moderate toxicity levels under controlled conditions, further research is needed to assess long-term ecological effects.

The demand for CAS No 3290-01-5 has increased due to its role in specialty chemicals production. Its unique reactivity profile allows it to serve as a building block for synthesizing complex molecules with tailored properties. For instance, it is used in creating advanced surfactants for oil recovery applications and as an intermediate in flame-retardant formulations.

In conclusion, 2,3-Dichlorobenzyl Chloride (CAS No 3290-01-5) stands out as a critical compound in modern chemistry due to its diverse applications and reactivity. Ongoing research continues to uncover new potential uses while addressing concerns related to safety and environmental impact.

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